molecular formula C26H28O14 B1587910 Ambocin CAS No. 108044-05-9

Ambocin

Cat. No.: B1587910
CAS No.: 108044-05-9
M. Wt: 564.5 g/mol
InChI Key: UXJMURXRQMFKJC-JEQMPJCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambocin is a natural product derived from the roots of Pueraria mirifica, a plant native to Thailand. It is a flavonoid compound with the molecular formula C26H28O14. This compound is known for its ability to block barium ion currents through calcium channels and increase potassium ion currents, making it a compound of interest in various scientific research fields .

Preparation Methods

Ambocin can be isolated from the roots of Pueraria mirifica through a series of extraction and purification processes. The typical method involves:

Chemical Reactions Analysis

Ambocin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ambocin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and biosynthesis.

    Biology: It is studied for its effects on calcium and potassium ion channels, which are important in various physiological processes.

    Medicine: this compound has potential therapeutic applications due to its ability to modulate ion channels. It is being investigated for its potential use in treating conditions such as hypertension and cardiac arrhythmias.

    Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Ambocin exerts its effects primarily by modulating ion channels. It blocks barium ion currents through calcium channels (CaV1.2) in a concentration-dependent manner and increases potassium ion currents (IKCa1.1). This modulation of ion channels affects various cellular processes, including muscle contraction and neurotransmission .

Comparison with Similar Compounds

Ambocin is similar to other flavonoids such as genistein, daidzein, and naringenin, which are also found in Pueraria mirifica. this compound is unique in its specific ability to modulate both calcium and potassium ion channels. This dual action makes it particularly interesting for research into cardiovascular and neurological conditions .

Similar Compounds

  • Genistein
  • Daidzein
  • Naringenin
  • Isoliquiritigenin
  • Wighteone

This compound’s unique properties and diverse applications make it a valuable compound in scientific research and potential therapeutic development.

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-9-26(35)10-38-25(23(26)34)37-8-17-20(31)21(32)22(33)24(40-17)39-13-5-15(29)18-16(6-13)36-7-14(19(18)30)11-1-3-12(28)4-2-11/h1-7,17,20-25,27-29,31-35H,8-10H2/t17-,20-,21+,22-,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJMURXRQMFKJC-JEQMPJCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910607
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108044-05-9
Record name Ambocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108044059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambocin
Reactant of Route 2
Ambocin
Reactant of Route 3
Ambocin
Reactant of Route 4
Ambocin
Reactant of Route 5
Ambocin
Reactant of Route 6
Ambocin
Customer
Q & A

Q1: What is the structural characterization of ambocin?

A2: this compound is also known as genistein-7-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside. [] While its exact molecular weight may vary slightly depending on isotopic abundance, it can be calculated from its molecular formula. Spectroscopic data like NMR, IR, and UV can be found in relevant literature focusing on its isolation and characterization.

Q2: How does the presence of glycosylation in this compound influence its antioxidant activity compared to non-glycosylated isoflavones?

A3: Based on DFT studies, this compound, a glycosylated isoflavone, exhibits higher antioxidant activity compared to genistein and biochanin A, which are non-glycosylated isoflavones. [] This suggests that the presence of the apiosyl-glucoside moiety at the 7-position of the isoflavone structure contributes significantly to its radical scavenging capacity. The study suggests that flavonoids with 7-glycosylation could be responsible for antioxidant enhancement. []

Q3: What are the potential benefits of Tongmai formula related to the presence of this compound?

A4: Tongmai Formula (TMF) contains a complex mixture of isoflavonoids, including this compound. [] While this compound itself might have poor absorption across the intestinal epithelium, its presence within the TMF alongside other isoflavonoids could potentially influence its bioavailability and bioactivity through synergistic effects. [] Further research is needed to fully understand the role of this compound within the context of the complete TMF and its effects on the human body.

Q4: What methods are used to study the absorption and transport of this compound?

A5: Researchers utilize human intestinal epithelial (Caco-2) cell monolayer models to study the permeability and transport characteristics of this compound and other isoflavonoids. [] This in vitro model mimics the intestinal barrier and allows for the assessment of compound absorption from the apical (AP) to the basolateral (BL) side, simulating the passage from the intestine into the bloodstream. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed to quantify this compound and determine its transport parameters. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.